molecular formula C20H14ClNO2 B11104926 4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl benzoate

4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl benzoate

Cat. No.: B11104926
M. Wt: 335.8 g/mol
InChI Key: HFPDZRXMUSWTIF-UHFFFAOYSA-N
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Description

4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl benzoate is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl benzoate typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-aminobenzoic acid in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit biological activity. The imine group plays a crucial role in the coordination with metal ions, leading to the formation of active species that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl benzoate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its ability to form stable complexes with metal ions, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H14ClNO2

Molecular Weight

335.8 g/mol

IUPAC Name

[4-[(4-chlorophenyl)iminomethyl]phenyl] benzoate

InChI

InChI=1S/C20H14ClNO2/c21-17-8-10-18(11-9-17)22-14-15-6-12-19(13-7-15)24-20(23)16-4-2-1-3-5-16/h1-14H

InChI Key

HFPDZRXMUSWTIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)Cl

Origin of Product

United States

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